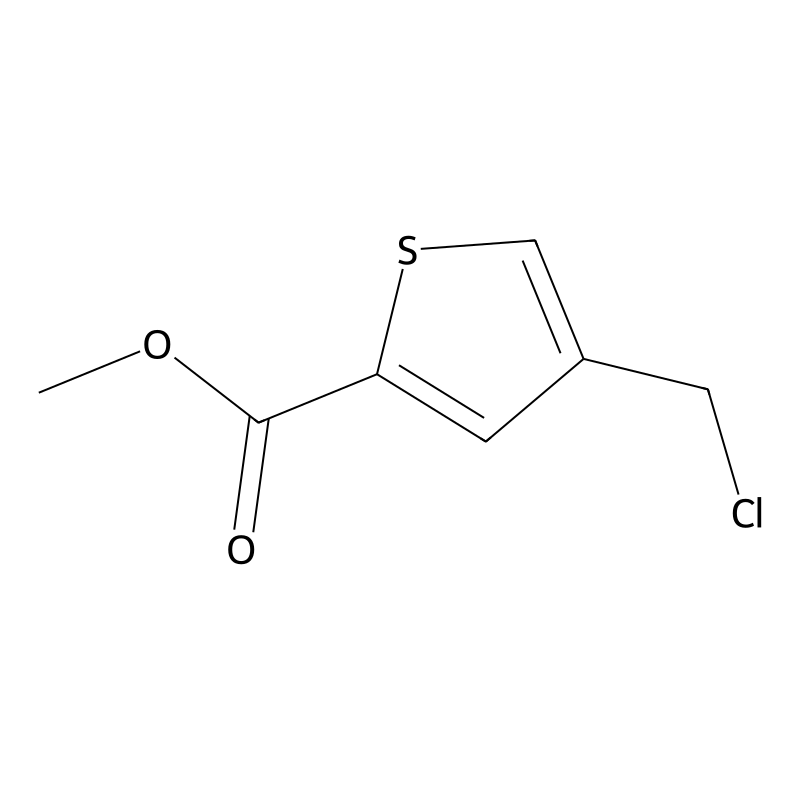

Methyl 4-(chloromethyl)thiophene-2-carboxylate

Content Navigation

- 1. General Information

- 2. Procurement Guide: Methyl 4-(chloromethyl)thiophene-2-carboxylate as a Regio-Specific Building Block

- 3. Why Alternative Thiophenes are Not Interchangeable for Methyl 4-(chloromethyl)thiophene-2-carboxylate

- 4. Evidence for Selecting Methyl 4-(chloromethyl)thiophene-2-carboxylate

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Procurement Guide: Methyl 4-(chloromethyl)thiophene-2-carboxylate as a Regio-Specific Building Block

Methyl 4-(chloromethyl)thiophene-2-carboxylate is a bifunctional heterocyclic compound featuring a thiophene core substituted with a methyl ester at the 2-position and a reactive chloromethyl group at the 4-position. This specific 2,4-substitution pattern is crucial, as the two functional groups exhibit orthogonal reactivity, allowing for selective, sequential chemical transformations. The methyl ester typically undergoes hydrolysis or amidation, while the chloromethyl group, analogous to a benzylic halide, is a key electrophile for introducing the thiophene scaffold via nucleophilic substitution. This compound serves as a critical starting material in multi-step syntheses where precise regio-control of the thiophene core is essential for the final product's biological activity or material properties.

Procuring a seemingly similar analog, such as an isomer or a different halide, can lead to synthesis failure or suboptimal product performance. The positional isomer, Methyl 5-(chloromethyl)thiophene-2-carboxylate, will yield entirely different molecular geometries, which is critical in structure-activity relationship (SAR) studies for pharmaceuticals. Substituting the chloride with a bromide (Methyl 4-(bromomethyl)thiophene-2-carboxylate) significantly increases reactivity, which may be undesirable in processes requiring controlled, stepwise functionalization, and also alters stability for storage and handling. Using a simpler precursor like methyl thiophene-2-carboxylate necessitates an additional, often non-selective, chloromethylation step, complicating the synthesis and purification process. Therefore, for applications demanding the specific 2,4-thiophene substitution pattern, this exact compound is often the most direct and reliable choice.

Precursor Suitability: Essential Regioisomer for the Synthesis of EP4 Antagonist Drug Candidates

In the process development for a class of potent EP4 antagonists for treating pain and inflammation, the specific 2,4-disubstituted thiophene scaffold is a required structural motif. Patents detailing the synthesis of these thiophene carboxamide derivatives explicitly start with precursors that establish this substitution pattern. Using an alternative isomer, such as a 2,5-disubstituted thiophene, would result in a different final molecule, failing to target the EP4 receptor with the required geometry. The use of Methyl 4-(chloromethyl)thiophene-2-carboxylate provides the correct and necessary regiochemistry for direct elaboration into these high-value pharmaceutical targets.

| Evidence Dimension | Required Regiochemistry for Target Synthesis |

| Target Compound Data | Provides the required 2,4-disubstituted thiophene core. |

| Comparator Or Baseline | 2,5-disubstituted isomers (e.g., Methyl 5-(chloromethyl)thiophene-2-carboxylate) would yield the incorrect final product. |

| Quantified Difference | Qualitative but absolute: leads to the correct vs. incorrect molecular entity. |

| Conditions | Synthesis of thiophene carboxamide derivatives for use as EP4 antagonists. |

For synthesizing specific drug candidates like EP4 antagonists, only the 2,4-isomer provides the correct molecular framework, making this compound non-substitutable.

Processability Advantage: Favorable Reactivity and Stability Profile vs. Bromo-Analog

The chloromethyl group of this compound offers a more moderate reactivity compared to its bromomethyl analog. The Carbon-Chlorine (C-Cl) bond is stronger and less prone to spontaneous cleavage or unwanted side reactions during storage or in multi-step syntheses where other functional groups are being manipulated first. While bromo-analogs are more reactive in nucleophilic substitutions, this can be a disadvantage, leading to lower yields or the formation of impurities. The controlled reactivity of the C-Cl bond allows for more selective activation under specific conditions, providing a wider processing window and potentially higher purity of the final product. This makes the chloro-compound a more robust choice for complex synthetic routes requiring high fidelity.

| Evidence Dimension | Chemical Bond Reactivity/Stability |

| Target Compound Data | Moderated reactivity due to stronger C-Cl bond. |

| Comparator Or Baseline | Methyl 4-(bromomethyl)thiophene-2-carboxylate (higher reactivity due to weaker C-Br bond). |

| Quantified Difference | General halide reactivity order in substitution reactions is I > Br > Cl. |

| Conditions | Nucleophilic substitution reactions common in pharmaceutical and materials synthesis. |

This compound provides better stability and control for multi-step syntheses, reducing the risk of side-reactions and improving process robustness compared to the more reactive bromo-analog.

Key Building Block for Regio-Specific Thiophene Carboxamide APIs

This compound is the right choice for the process development and scale-up of active pharmaceutical ingredients (APIs) that require the thiophene-2-carboxamide-4-methyl linkage, such as the EP4 antagonists developed for inflammatory conditions. Its defined regiochemistry is non-negotiable for achieving the desired biological target engagement.

Scaffold for Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

In drug discovery, when a thiophene core is desired as a bioisostere for a phenyl ring, this compound allows for systematic exploration of the 2,4-substitution pattern. Its controlled reactivity enables the synthesis of focused libraries where substituents are varied at the 4-position (via the chloromethyl group) and the 2-position (via the ester) to optimize potency and pharmacokinetic properties.

Intermediate for Multi-Step Syntheses Requiring a Stable but Activatable Electrophile

For complex syntheses where a thiophene moiety must be introduced late-stage, the relative stability of the chloromethyl group is a distinct advantage. It can withstand various reaction conditions targeted at other parts of the molecule before being specifically activated for a final nucleophilic substitution, a level of control not as easily achieved with more labile bromomethyl or iodomethyl analogs.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant